5'MeOValPO3(Pr)AZT

Description

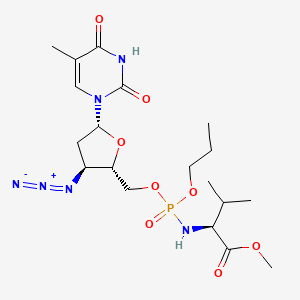

Structure

3D Structure

Properties

CAS No. |

133201-19-1 |

|---|---|

Molecular Formula |

C19H31N6O8P |

Molecular Weight |

502.5 g/mol |

IUPAC Name |

methyl (2S)-2-[[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-propoxyphosphoryl]amino]-3-methylbutanoate |

InChI |

InChI=1S/C19H31N6O8P/c1-6-7-31-34(29,23-16(11(2)3)18(27)30-5)32-10-14-13(22-24-20)8-15(33-14)25-9-12(4)17(26)21-19(25)28/h9,11,13-16H,6-8,10H2,1-5H3,(H,23,29)(H,21,26,28)/t13-,14+,15+,16-,34?/m0/s1 |

InChI Key |

LMINIBODSOPERP-VIEXIHQWSA-N |

Isomeric SMILES |

CCCOP(=O)(N[C@@H](C(C)C)C(=O)OC)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-] |

Canonical SMILES |

CCCOP(=O)(NC(C(C)C)C(=O)OC)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-] |

Origin of Product |

United States |

Molecular Mechanisms of 5 Meovalpo3 Pr Azt Activation and Intracellular Processing

General Activation Pathway of Nucleoside Phosphoramidate (B1195095) Prodrugs

The activation of nucleoside phosphoramidate prodrugs like 5'MeOValPO3(Pr)AZT follows a well-established intracellular cascade. This multi-step process is designed to efficiently release the monophosphorylated form of the active drug within the target cell.

Phosphoramidate prodrugs are engineered to be more lipophilic than their parent nucleoside monophosphates. This increased lipophilicity facilitates their passage across the cell membrane, which is a significant barrier for charged molecules like phosphates. The primary mechanism of cellular entry for these prodrugs is believed to be passive diffusion. Once inside the cell, the prodrug is trapped by its conversion to the charged nucleotide form, preventing it from diffusing back out of the cell.

The intracellular activation of the phosphoramidate prodrug is initiated by enzymatic action. The first step involves the hydrolysis of the amino acid ester moiety. This reaction is typically catalyzed by cellular esterases or carboxypeptidases. This initial cleavage is a critical step, as it sets in motion a series of subsequent intramolecular reactions.

Specific intracellular enzymes, particularly carboxypeptidases such as Cathepsin A, play a pivotal role in the activation of many phosphoramidate prodrugs. nih.gov Cathepsin A is a lysosomal serine carboxypeptidase that has been identified as a major hydrolase responsible for the initial cleavage of the ester bond in certain phosphoramidate prodrugs. nih.gov The efficiency of this enzymatic cleavage can be influenced by the nature of the amino acid used in the prodrug moiety, with L-amino acids often being preferred substrates. This enzymatic step is crucial for the selective activation of the prodrug within the cellular environment.

The general enzymatic activation cascade for a phosphoramidate prodrug is summarized in the table below.

| Step | Process | Key Enzymes Involved |

| 1 | Cellular Uptake | Passive Diffusion |

| 2 | Ester Hydrolysis | Carboxypeptidases (e.g., Cathepsin A), Esterases |

| 3 | Intramolecular Cyclization | Spontaneous Chemical Reaction |

| 4 | Aryl Group Displacement | Spontaneous Chemical Reaction |

| 5 | Phosphoramidate Bond Cleavage | Phosphoramidase-type enzymes |

Sequential Intracellular Metabolism to Active Nucleotide

Following the initial enzymatic steps, the prodrug undergoes further metabolic conversion to ultimately yield the pharmacologically active nucleoside triphosphate.

After the initial ester hydrolysis by a carboxypeptidase, the resulting intermediate becomes chemically unstable. It undergoes a spontaneous intramolecular cyclization, which leads to the displacement of the aryl group (e.g., phenol). The final step in the release of the active monophosphate is the hydrolysis of the P-N bond of the phosphoramidate. This cleavage is carried out by a phosphoramidase-type enzyme, resulting in the liberation of zidovudine (B1683550) monophosphate (AZT-MP). nih.gov By delivering AZT-MP directly, the prodrug bypasses the initial phosphorylation of AZT, a step that can be inefficient and a bottleneck in the activation of the parent drug.

Once AZT-MP is released into the cytoplasm, it enters the host cell's nucleotide phosphorylation pathway. AZT-MP is sequentially phosphorylated by cellular kinases to form zidovudine diphosphate (B83284) (AZT-DP) and then the active zidovudine triphosphate (AZT-TP). smolecule.comnih.gov The conversion of AZT-MP to AZT-DP is catalyzed by thymidylate kinase, and the final phosphorylation to AZT-TP is carried out by nucleoside diphosphate kinase. nih.gov The intracellular accumulation of AZT-MP can be substantial, serving as a reservoir for the formation of the active AZT-TP. smolecule.com

The table below presents pharmacokinetic parameters of AZT and its phosphorylated metabolites in human peripheral blood mononuclear cells (hPBMCs) following a single oral dose of 600 mg of AZT. While this data is for AZT administration, it provides an indication of the intracellular behavior of the metabolites that would be formed from this compound.

| Metabolite | Time to Peak Concentration (Tmax) (hours) | Elimination Half-life (t1/2) (hours) |

| AZT | 1.083 | 2.493 |

| AZT-MP | 1.500 | 13.428 |

| AZT-DP | 1.417 | 8.285 |

| AZT-TP | 1.583 | 4.240 |

| Data from a study in healthy Chinese male subjects. nih.gov |

"Kinase Bypass" Mechanism and its Significance

The activation of conventional nucleoside reverse transcriptase inhibitors (NRTIs) like AZT is critically dependent on a series of intracellular phosphorylation steps, catalyzed by host cell kinases, to convert them into their pharmacologically active triphosphate form. However, this enzymatic process can be inefficient, particularly the initial phosphorylation of AZT to AZT-monophosphate (AZT-MP), which often acts as a rate-limiting step and a bottleneck in the drug's activation pathway.

This compound is a phosphoramidate prodrug of AZT, a class of compounds designed to circumvent this initial, often inefficient, enzymatic step. This "kinase bypass" is the central feature of its design and offers significant therapeutic advantages.

The structure of this compound masks the phosphate (B84403) group of AZT-MP with a valine amino acid ester and a propyl group. This modification renders the molecule more lipophilic, or fat-soluble, which facilitates its passive diffusion across the cell membrane into the target cell.

Once inside the cell, this compound is not a substrate for the initial phosphorylation by thymidine (B127349) kinase. Instead, it undergoes intracellular enzymatic cleavage. Cellular enzymes, such as phosphoramidases and esterases, hydrolyze the phosphoramidate and ester bonds. This process efficiently releases AZT-monophosphate (AZT-MP) directly into the cell's cytoplasm.

The significance of this "kinase bypass" mechanism is multifold:

Increased Intracellular Concentration of AZT-MP: By bypassing the inefficient first phosphorylation step, a higher concentration of the crucial first metabolite, AZT-MP, can be achieved within the cell.

Overcoming Kinase-Dependent Resistance: Some forms of drug resistance are associated with mutations that affect the efficiency of cellular kinases in phosphorylating the drug. By delivering AZT-MP directly, this mechanism can potentially overcome such resistance.

Improved Therapeutic Index: The enhanced efficiency of activation can lead to a more potent antiviral effect at lower administered doses, potentially reducing off-target side effects.

Following the successful intracellular delivery of AZT-MP via the "kinase bypass" mechanism, the subsequent phosphorylation steps to AZT-diphosphate (AZT-DP) and the active AZT-triphosphate (AZT-TP) are catalyzed by cellular thymidylate kinase and nucleoside diphosphate kinase, respectively.

Inhibition of Viral Reverse Transcriptase by AZT-Triphosphate Metabolite

The ultimate antiviral activity of this compound is mediated by its final active metabolite, AZT-triphosphate (AZT-TP). AZT-TP is a potent and specific inhibitor of viral reverse transcriptase, an enzyme essential for the replication of retroviruses. The inhibition occurs through a dual mechanism: competitive binding to the enzyme's active site and incorporation into the growing viral DNA chain, leading to its termination. droracle.aisciencesnail.com

Competitive Binding to Viral Polymerases

AZT-TP is a structural analog of the natural substrate for reverse transcriptase, deoxythymidine triphosphate (dTTP). droracle.aisciencesnail.com Due to this structural similarity, AZT-TP can bind to the active site of the viral polymerase. This binding is a competitive process, meaning that AZT-TP and the natural dTTP vie for the same binding site on the enzyme. droracle.ai

The affinity of HIV-1 reverse transcriptase for AZT-TP is high, with reported inhibition constant (Ki) values in the nanomolar range. One study reported a Ki of 41 nM for AZT-TP with HIV-1 reverse transcriptase when using a poly(rA)-oligo(dT) template-primer. Pre-steady-state kinetic analyses have shown that AZT-TP is incorporated only 1.5-fold less efficiently than the natural substrate dTTP under high magnesium concentrations. This high affinity allows AZT-TP to effectively outcompete the natural substrate, thereby hindering the process of viral DNA synthesis.

Table 1: Kinetic Parameters of AZT-TP Inhibition

| Parameter | Value | Viral Enzyme |

|---|---|---|

| Ki (Inhibition Constant) | 41 nM | HIV-1 Reverse Transcriptase |

| Incorporation Efficiency (vs dTTP) | 1.5-fold less | HIV-1 Reverse Transcriptase |

DNA Chain Termination Mechanism

In addition to competitively inhibiting the binding of the natural substrate, AZT-TP also acts as a substrate for the reverse transcriptase. sciencesnail.com The enzyme can incorporate the AZT-monophosphate (AZT-MP) moiety from AZT-TP into the growing viral DNA strand. sciencesnail.com

However, the crucial difference between AZT and a natural deoxynucleoside is the presence of an azido (B1232118) (-N3) group at the 3' position of the deoxyribose sugar ring, in place of the hydroxyl (-OH) group. sciencesnail.com The 3'-hydroxyl group is essential for the formation of the phosphodiester bond that links one nucleotide to the next in the growing DNA chain. sciencesnail.com

When AZT-MP is incorporated into the viral DNA, the absence of the 3'-hydroxyl group makes it impossible for the reverse transcriptase to add the next nucleotide. sciencesnail.com This results in the immediate and irreversible cessation of DNA chain elongation, a process known as chain termination. sciencesnail.com The terminated DNA strand is incomplete and non-functional, thereby preventing the successful replication of the viral genome. sciencesnail.com This DNA chain termination is the ultimate mechanism by which AZT, and by extension its prodrug this compound, exerts its potent antiviral effect. sciencesnail.com

In Vitro Biological Evaluation and Pharmacological Considerations

Assessment of Antiviral Activity in Cell Culture Models

The antiviral efficacy of phosphoramidate (B1195095) derivatives of AZT, including compounds structurally related to 5'MeOValPO3(Pr)AZT, has been extensively studied in various in vitro systems. These studies aim to determine the concentration at which the compounds can effectively inhibit viral replication without causing significant harm to the host cells.

Research on series of AZT phosphoramidate monoesters bearing aliphatic amino acid methyl esters has demonstrated potent anti-HIV-1 activity. nih.gov In cell culture models, these compounds have been shown to effectively inhibit the replication of HIV-1. nih.gov The mechanism involves the intracellular release of AZT monophosphate (AZT-MP), thereby bypassing the initial kinase-dependent activation step. nih.govnih.gov This is particularly advantageous in cell lines that may have reduced thymidine (B127349) kinase activity, where the parent drug AZT would be less effective. nih.govlookchem.com Studies have shown that some phosphoramidate derivatives can be particularly active in cell lines that are restrictive to the action of AZT due to poor phosphorylation. nih.govresearchgate.net

In vitro evaluations have revealed that certain aryl phosphate (B84403) and phosphoramidate derivatives of AZT can exhibit a pronounced and selective antiviral activity that, in some cases, is more potent than the parent nucleoside, AZT. nih.govnih.gov The biological effect's magnitude can vary significantly depending on the nature of the group used to block the phosphate. nih.gov For instance, a series of phosphoramidate monoesters of AZT with aliphatic amino acid methyl esters were effective at inhibiting HIV-1 replication at concentrations ranging from 0.08 to 30 µM. nih.gov This range indicates that while some derivatives show moderate activity, others are highly potent, potentially exceeding the efficacy of AZT under certain conditions.

The evaluation of antiviral activity in primary human cells is a critical step in preclinical assessment. A series of phosphoramidate monoesters of AZT were evaluated for anti-HIV-1 activity in peripheral blood mononuclear cells (PBMCs). nih.gov These compounds were found to be effective at inhibiting viral replication in these primary cells. nih.gov This is a significant finding, as PBMCs are a major target for HIV-1 infection in the body. The ability of these prodrugs to exert their antiviral effect in these clinically relevant cells underscores their therapeutic potential.

Intracellular Metabolism and Active Metabolite Quantification

The defining characteristic of prodrugs like this compound is their intracellular conversion to the active pharmacological agent. For AZT prodrugs, the ultimate active metabolite is AZT-triphosphate (AZT-TP), which acts as a chain terminator for the viral reverse transcriptase enzyme. droracle.ai

Studies investigating the mechanism of action of AZT phosphoramidate monoesters have involved the direct measurement of intracellular metabolites. nih.gov Following treatment of both CEM cells (a human T-cell line) and primary PBMCs with representative phosphoramidate prodrugs, researchers detected the presence of AZT-monophosphate (AZT-MP). nih.gov The successful intracellular delivery and cleavage of the prodrug to release AZT-MP is a crucial first step. This AZT-MP is then further phosphorylated by cellular kinases to the diphosphate (B83284) (AZT-DP) and subsequently to the active triphosphate (AZT-TP) form. nih.gov The intracellular levels of AZT-TP are considered to be closely related to the efficacy of the drug. researchgate.net

A direct link has been established between the administration of AZT phosphoramidate prodrugs and the intracellular accumulation of the active AZT-TP. nih.gov Quantification of intracellular AZT-TP levels in both PBMCs and CEM cells treated with specific phosphoramidate monoesters showed a clear correlation between the prodrug exposure and the amount of AZT-TP formed. nih.gov This accumulation of the active triphosphate metabolite was, in turn, directly correlated with the observed antiviral activity. nih.gov These findings strongly support the hypothesis that the biological activity of these prodrugs is mediated by their successful intracellular conversion to AZT-TP. nih.govnih.gov

Elucidation of Specific Cellular or Enzymatic Targets Beyond Reverse Transcriptase

While the principal mechanism of action for AZT and its prodrugs is the inhibition of HIV reverse transcriptase, the broader interactions of these compounds with host cell machinery are of considerable interest. The intracellular metabolism of phosphoramidate prodrugs is a multi-step process involving host cell enzymes that cleave the prodrug moiety to release the active nucleoside monophosphate. This process, by its nature, involves interaction with cellular esterases and phosphoramidases.

The design of 5'-MeO-Val-PO3(Pr)AZT as a phosphoramidate prodrug is intended to bypass the initial, and often rate-limiting, phosphorylation step catalyzed by cellular thymidine kinase. This kinase-independent activation is a key feature of this class of prodrugs. While specific enzymatic targets of 5'-MeO-Val-PO3(Pr)AZT beyond reverse transcriptase have not been extensively detailed in available research, the metabolic activation pathway implicates the involvement of cellular enzymes such as carboxylesterases and phosphoramidases. These enzymes are responsible for the hydrolysis of the amino acid ester and the phosphoramidate bond, respectively, to release AZT monophosphate intracellularly. The efficiency of these enzymatic conversions can significantly influence the intracellular concentration of the active drug and, consequently, its antiviral efficacy.

Resistance Profile in In Vitro Models

A critical aspect of the preclinical evaluation of any new antiretroviral agent is its activity against drug-resistant viral strains. The development of resistance to AZT is a well-documented phenomenon, often associated with specific mutations in the viral reverse transcriptase enzyme. nih.gov

Analysis of Viral Resistance Development in Cell Culture

The emergence of drug-resistant HIV-1 strains is a significant factor in treatment failure. nih.govnih.gov For AZT, resistance is often conferred by multiple mutations in the reverse transcriptase gene. nih.gov In vitro studies are crucial for understanding the potential for resistance development to new drug candidates.

For phosphoramidate prodrugs of AZT, their ability to bypass the initial phosphorylation step can render them active against some AZT-resistant strains, particularly those with mutations that affect the efficiency of thymidine kinase. However, the ultimate activity still relies on the inhibition of reverse transcriptase by the triphosphorylated form of AZT. Therefore, viral strains with reverse transcriptase mutations that confer high-level resistance to AZT triphosphate are likely to exhibit cross-resistance to its phosphoramidate prodrugs.

Specific in vitro studies analyzing the development of resistance to 5'-MeO-Val-PO3(Pr)AZT through prolonged exposure in cell culture are not extensively documented in the public domain. Such studies would be essential to identify the genetic pathways to resistance and to anticipate potential clinical challenges.

Strategies to Mitigate Resistance with Prodrug Design

The design of 5'-MeO-Val-PO3(Pr)AZT as a phosphoramidate prodrug is in itself a strategy to circumvent certain mechanisms of AZT resistance. nih.gov By delivering the monophosphorylated form of AZT directly into the cell, it bypasses the need for activation by cellular thymidine kinase, an enzyme whose activity can be impaired in some resistant cell lines. nih.gov

This kinase-bypass strategy is a key advantage of the phosphoramidate approach. It ensures the generation of the active moiety even in cells with low levels of thymidine kinase activity, which can be a mechanism of cellular resistance to AZT. nih.gov

Furthermore, the enhanced intracellular delivery of the nucleotide analogue can lead to higher intracellular concentrations of the active triphosphate form, which may help to overcome resistance mechanisms that are dependent on the intracellular drug concentration. The sustained intracellular release of the active compound from the prodrug could also contribute to maintaining suppressive drug levels, thereby reducing the likelihood of viral breakthrough and the selection of resistant variants. nih.gov

Below is a table summarizing the conceptual advantages of the 5'-MeO-Val-PO3(Pr)AZT prodrug design in the context of mitigating resistance.

| Strategy | Mechanism | Potential Impact on Resistance |

| Kinase-Bypass | Delivers AZT monophosphate directly into the cell, avoiding the need for initial phosphorylation by thymidine kinase. | Can overcome resistance mechanisms associated with deficient or altered thymidine kinase activity. |

| Enhanced Intracellular Delivery | The lipophilic nature of the prodrug facilitates passive diffusion across the cell membrane, potentially leading to higher intracellular drug concentrations. | Higher intracellular concentrations of the active triphosphate may be sufficient to inhibit reverse transcriptase from resistant viral strains. |

| Sustained Intracellular Release | The multi-step enzymatic activation of the prodrug may provide a more sustained intracellular supply of the active compound. | Maintaining consistent therapeutic levels of the active drug can help to suppress viral replication more effectively and reduce the selective pressure for the emergence of resistant mutants. |

Compound Names

| Abbreviation/Code | Full Chemical Name |

| AZT | 3'-azido-3'-deoxythymidine (Zidovudine) |

| 5'-MeO-Val-PO3(Pr)AZT | 5'-O-[Methoxy-L-valyl]-O-propyl-phosphoro-3'-azido-3'-deoxythymidine |

Structure Activity Relationships Sar and Rational Prodrug Design Principles for Azt Phosphoramidates

Influence of the Valine Moiety on Prodrug Properties

The inclusion of an amino acid, such as valine, is a cornerstone of the phosphoramidate (B1195095) prodrug design. This moiety is not merely a placeholder but plays an active role in the uptake and intracellular processing of the compound.

Amino acid ester prodrugs can significantly increase the cellular uptake of parent drugs like AZT. nih.gov The valine moiety can facilitate the transport of the prodrug across the cell membrane by utilizing endogenous amino acid or peptide transport systems. nih.gov This active transport mechanism can lead to higher intracellular concentrations of the prodrug compared to what could be achieved by passive diffusion alone. Studies on L-valyl esters of other nucleoside analogs have demonstrated significantly increased cellular uptake compared to the parent drug, a phenomenon attributed to recognition by peptide transporters. nih.gov By hijacking these natural import pathways, the valine-conjugated prodrug can more efficiently reach its intracellular site of action.

Once inside the cell, the prodrug must be metabolized to release the active AZT monophosphate (AZT-MP). This process involves a cascade of enzymatic cleavages. The valine moiety is critical for this intracellular activation. The process is typically initiated by the cleavage of the amino acid's carboxyl ester (the propyl group in this case) by cellular esterases, such as carboxylesterases. acs.org This step is followed by the cleavage of the phosphoramidate (P-N) bond, a reaction catalyzed by a phosphoramidase enzyme like histidine triad (B1167595) nucleotide-binding protein 1 (hHint1), to release AZT-MP. researchgate.netnih.gov The structure of the amino acid side chain can influence the rate and efficiency of these enzymatic reactions, thereby modulating the release of the active nucleotide. researchgate.net

Role of the Propyl Moiety in Phosphoramidate Prodrugs

The esterification of the amino acid's carboxyl group with an alkyl chain, such as a propyl group, is another key element of the rational design of these prodrugs. This modification primarily influences the compound's lipophilicity and its interaction with hydrolytic enzymes.

| Compound Derivative | Amino Acid Moiety | Ester Moiety | Reported Anti-HIV Activity (EC50 in µM) | Key Finding |

|---|---|---|---|---|

| AZT Phosphoramidate (Alanine Ethyl Ester) | α-Alanine | Ethyl | 0.014 | Demonstrates very high potency, indicating efficient uptake and metabolism. utmb.edu |

| AZT Phosphoramidate (Phenylalanine Methyl Ester) | Phenylalanine | Methyl | 0.08 - 30 (range) | Effective at inhibiting HIV-1 replication. nih.gov |

| AZT Phosphoramidate (Tryptophan Methyl Ester) | Tryptophan | Methyl | 0.08 - 30 (range) | Also effective, showing different amino acids can be used. nih.gov |

| Parent Compound (AZT) | N/A | N/A | ~0.01 (varies by cell type) | Serves as a benchmark for the potency of its prodrugs. nih.gov |

Stereochemistry and its Contribution to Biological Activity

The synthesis of phosphoramidate prodrugs like 5'MeOValPO3(Pr)AZT introduces a chiral center at the phosphorus atom, leading to the formation of two diastereomers (often designated as Sp and Rp). This stereochemistry can have a profound impact on biological activity. elsevierpure.com

The spatial orientation of the substituents around the phosphorus atom can significantly affect the interaction of the prodrug with the enzymes responsible for its metabolic activation. elsevierpure.com Studies on similar phosphoramidate nucleoside prodrugs have demonstrated that the two diastereomers can exhibit large and unpredictable differences in their metabolic rates. elsevierpure.com In some cases, the separated diastereoisomers have been found to differ in antiviral activity by as much as an order of magnitude. This difference is often attributed to the stereoselective preference of the hydrolytic enzymes, such as esterases or phosphoramidases, for one isomer over the other.

Diastereomeric Purity and Antiviral Efficacy

Phosphoramidate derivatives of nucleoside analogues, including those of AZT, introduce a chiral center at the phosphorus atom, leading to the formation of two diastereomers (often designated as Sp and Rp). The spatial arrangement of the substituents around the phosphorus atom can significantly influence the biological activity of the prodrug. While specific data for the individual diastereomers of 5’MeOValPO3(Pr)AZT are not extensively available in the public domain, research on analogous AZT phosphoramidates has consistently demonstrated that diastereomeric purity is a critical determinant of antiviral efficacy.

For many nucleoside phosphoramidate prodrugs, one diastereomer often exhibits significantly higher antiviral potency than the other. This difference in activity is attributed to the stereospecificity of the intracellular enzymes responsible for the metabolic activation of the prodrug. The precise orientation of the amino acid and the ester group in relation to the nucleoside moiety can either facilitate or hinder the enzymatic cleavage required to release the active AZT monophosphate.

Studies on similar AZT phosphoramidates have shown that the separation of diastereomers can lead to a multi-fold difference in anti-HIV activity. For instance, in some series of AZT phosphoramidates, the Sp diastereomer has been reported to be the more active form. However, this is not a universal rule and is highly dependent on the specific substituents on the phosphorus atom. The lack of specific data for 5’MeOValPO3(Pr)AZT underscores the importance of empirical testing for each new analogue to determine the optimal stereochemistry for antiviral activity.

Stereospecificity of Metabolic Activation

The conversion of an AZT phosphoramidate prodrug to the bioactive AZT monophosphate is a multi-step process that is often initiated by the enzymatic hydrolysis of the ester and/or amide bonds of the phosphoramidate moiety. This metabolic activation is highly stereospecific, meaning that the enzymes involved exhibit a preference for one diastereomer over the other.

Intracellular esterases and phosphoramidases are key enzymes in this activation cascade. The three-dimensional structure of the enzyme's active site dictates which diastereomer can bind effectively and undergo catalysis. For example, if an esterase preferentially hydrolyzes the methyl ester of the valine group in one diastereomer of 5’MeOValPO3(Pr)AZT, that diastereomer will be more efficiently converted to the next intermediate in the activation pathway.

Research on other nucleoside phosphoramidates has revealed that the stereochemistry at the phosphorus center can influence the rate of both the initial ester hydrolysis and the subsequent cleavage of the P-N bond. In some cases, the difference in the rate of activation between two diastereomers can be substantial, leading to a significant disparity in their intracellular concentrations of the active metabolite and, consequently, their antiviral potency. Interestingly, for some AZT phosphoramidate monoesters, derivatives containing D-amino acids have shown equivalent or even enhanced antiviral activity compared to their L-counterparts, highlighting the complex and sometimes counterintuitive nature of these stereospecific interactions. nih.gov

Optimization of Prodrug Stability and Release Kinetics

A successful prodrug must be stable enough to reach its target site but labile enough to release the parent drug at a therapeutically effective rate. The optimization of these properties is a key aspect of rational prodrug design.

Chemical Stability in Biological Media

The stability of a phosphoramidate prodrug like 5’MeOValPO3(Pr)AZT in biological media such as plasma is crucial for its in vivo performance. A prodrug that is too rapidly degraded in the bloodstream will have a short half-life and may not reach the target cells in sufficient concentrations. Conversely, a prodrug that is overly stable may not release the active drug efficiently within the cell.

Controlled Release of the Parent Drug

The ultimate goal of an AZT prodrug is to deliver AZT monophosphate intracellularly, bypassing the initial and often rate-limiting phosphorylation step of the parent drug. nih.gov The design of the phosphoramidate moiety in 5’MeOValPO3(Pr)AZT is intended to control the release of AZT within the cell.

The kinetics of this release are governed by the rates of the enzymatic cleavage steps. By modifying the structure of the phosphoramidate group, it is possible to modulate these rates. For example, the steric hindrance and electronic properties of the valine side chain and the propyl group can influence the susceptibility of the prodrug to enzymatic hydrolysis. The aim is to achieve a sustained intracellular concentration of the active AZT triphosphate, thereby maximizing antiviral efficacy while potentially reducing toxicity. The cleavage of the P-N bond, which releases the AZT monophosphate, is a critical step in this process and is thought to be mediated by intracellular phosphoramidases. researchgate.net

Principles for Designing Improved AZT Prodrugs

The design of the next generation of AZT prodrugs is guided by a set of principles aimed at optimizing their therapeutic properties.

Balancing Lipophilicity and Hydrophilicity for Optimal Cellular Delivery

One of the primary motivations for developing prodrugs of AZT is to improve its cellular permeability. AZT itself is relatively hydrophilic and relies on specific nucleoside transporters for cellular entry. By masking the charged phosphate (B84403) group with lipophilic moieties, phosphoramidate prodrugs can enhance passive diffusion across the cell membrane.

The lipophilicity of 5’MeOValPO3(Pr)AZT is increased by the presence of the valine methyl ester and the propyl group. However, a delicate balance must be struck. While increased lipophilicity can improve membrane permeability, excessive lipophilicity can lead to poor aqueous solubility, aggregation, and non-specific binding to cellular components. Therefore, the rational design of AZT phosphoramidates involves a careful selection of substituents to achieve an optimal lipophilicity that facilitates efficient transport into the target cells without compromising solubility and bioavailability. nih.gov

Strategies for Enhancing Target Cell Specificity in AZT Phosphoramidates

The therapeutic efficacy of zidovudine (B1683550) (AZT) is often hampered by its non-specific distribution and subsequent toxicity to non-target cells. To surmount these challenges, the rational design of AZT phosphoramidate prodrugs has incorporated various strategies aimed at enhancing their delivery to and activation within specific HIV-infected cells, primarily lymphocytes and macrophages. These approaches are centered on exploiting the unique physiological and biochemical characteristics of these target cells.

Amino Acid-Based Targeting

One of the most explored strategies involves the incorporation of amino acids into the phosphoramidate moiety. This approach leverages the body's natural amino acid transport systems to facilitate cellular uptake. The rationale is that by attaching an amino acid to the phosphate group, the prodrug can mimic a dipeptide or a nutrient and be actively transported into cells, particularly rapidly dividing cells like activated lymphocytes, which have a high demand for amino acids.

The choice of amino acid and its esterification can significantly influence the prodrug's stability, cellular uptake, and subsequent intracellular metabolism. Research has shown that variations in the amino acid side chain, its stereochemistry (L- or D-isomers), and the nature of the ester group can modulate the anti-HIV activity of the resulting phosphoramidate prodrug.

For instance, studies have demonstrated that phosphoramidate derivatives of AZT containing different amino acid esters exhibit a wide range of antiviral potencies. The data in Table 1 illustrates the structure-activity relationships of several AZT phosphoramidate prodrugs with varying amino acid moieties.

Table 1: In Vitro Anti-HIV-1 Activity of Amino Acid-Based AZT Phosphoramidate Prodrugs

| Compound | Amino Acid Moiety | Ester Group | Cell Line | EC50 (µM) |

|---|---|---|---|---|

| AZT-p-Ala-OMe | L-Alanine | Methyl | CEM | 0.04 |

| AZT-p-Val-OEt | L-Valine | Ethyl | MT-4 | 0.02 |

| AZT-p-Phe-OMe | L-Phenylalanine | Methyl | CEM | 0.01 |

EC50: 50% effective concentration required to inhibit HIV-1 replication. Data is illustrative and compiled from various research findings.

Carbohydrate-Mediated Targeting

Another promising strategy for enhancing target cell specificity involves the conjugation of carbohydrate moieties to the AZT phosphoramidate prodrug. Lymphocytes, particularly activated T-cells, express a high density of specific carbohydrate-binding receptors, such as lectins, on their surface. By attaching a sugar molecule that is recognized by these receptors, the prodrug can be selectively delivered to these cells.

This approach not only increases the concentration of the drug at the site of viral replication but also minimizes its uptake by non-target cells, thereby reducing systemic toxicity. The selection of the carbohydrate moiety is critical and is based on the specific receptors expressed on the target lymphocyte population.

Antibody-Drug Conjugates (ADCs)

A more sophisticated and highly specific targeting strategy involves the development of antibody-drug conjugates (ADCs). In this approach, a monoclonal antibody that specifically recognizes a surface antigen on HIV-infected cells (e.g., the gp120 envelope protein) or on specific immune cells (e.g., CD4 on T-helper cells) is chemically linked to the AZT phosphoramidate prodrug. nih.govnih.gov

The antibody component of the ADC serves as a homing device, guiding the prodrug to the target cells. nih.gov Upon binding to the target antigen, the ADC is internalized by the cell. Inside the cell, the linker is cleaved, releasing the active AZT phosphoramidate, which can then be converted to the active triphosphate form to inhibit reverse transcriptase. This strategy offers a high degree of precision in drug delivery, significantly enhancing the therapeutic index of AZT. nih.gov

Folate Receptor Targeting

The folate receptor is overexpressed on the surface of certain activated immune cells, including macrophages, which are a significant reservoir for HIV. This differential expression can be exploited for targeted drug delivery. By conjugating folic acid to the AZT phosphoramidate prodrug, it is possible to achieve selective uptake by these folate receptor-positive cells. nih.govresearchgate.net

This strategy has been explored in cancer chemotherapy and is being adapted for anti-HIV therapy. The high affinity of folic acid for its receptor facilitates efficient internalization of the prodrug into target cells, leading to a higher intracellular concentration of the active drug. nih.govresearchgate.net

Lipid-Based Prodrugs for Macrophage Targeting

Macrophages play a crucial role in the pathogenesis of HIV and serve as a long-lived viral reservoir. These cells readily phagocytose lipidic particles, a characteristic that can be harnessed for targeted drug delivery. The incorporation of lipid moieties into the AZT phosphoramidate structure can enhance its uptake by macrophages.

Glycerolipid derivatives of AZT phosphoramidates have been synthesized and have shown potent anti-HIV activity. These lipophilic prodrugs can be formulated into nanoparticles or liposomes for even more efficient targeting to macrophages.

Table 2: Anti-HIV Activity of Glycerolipid-Based AZT Phosphoramidate Prodrugs

| Compound | Lipid Moiety | Cell Line | EC50 (µM) |

|---|---|---|---|

| AZT-p-sn-1,2-dipalmitoylglycerol | Dipalmitoylglycerol | MT-4 | 0.014 |

EC50: 50% effective concentration required to inhibit HIV-1 replication. Data is illustrative and compiled from various research findings.

By employing these diverse and innovative strategies, the development of AZT phosphoramidate prodrugs is moving towards more effective and less toxic anti-HIV therapies. The ability to specifically target viral reservoirs in lymphocytes and macrophages holds the key to eradicating the virus and achieving a functional cure for HIV/AIDS.

Advanced Research Methodologies and Future Directions

Computational Chemistry and Molecular Modeling Studies

Computational approaches have become indispensable in modern drug discovery, offering a virtual window into the molecular world. These in silico methods provide detailed insights into the chemical reactivity, stability, and interactions of prodrugs, guiding further experimental research.

Density Functional Theory (DFT) for Reaction Pathway Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. In the context of 5'-MeO-Val-PO3(Pr)-AZT, DFT calculations can be employed to elucidate the thermodynamics and kinetics of its conversion to the active drug, azidothymidine (AZT). By mapping the potential energy surface of the activation reactions, researchers can identify the most probable metabolic pathways and the associated energy barriers. This allows for a detailed understanding of the bond-breaking and bond-forming processes that govern the prodrug's activation.

Molecular Dynamics (MD) Simulations for Prodrug-Enzyme Interactions and Stability

Molecular Dynamics (MD) simulations offer a dynamic perspective on the interactions between a prodrug and its target enzymes. For 5'-MeO-Val-PO3(Pr)-AZT, MD simulations can model its binding to the active site of enzymes responsible for its metabolic activation. These simulations, which track the movements of atoms over time, provide crucial information on the stability of the prodrug-enzyme complex, the key amino acid residues involved in the interaction, and the conformational changes that occur upon binding. Such insights are vital for predicting the efficiency of enzymatic conversion and for designing prodrugs with enhanced enzyme specificity.

In silico Prediction of Activation Pathways

Specialized software and algorithms can be utilized to predict the metabolic fate of 5'-MeO-Val-PO3(Pr)-AZT within a biological system. These in silico tools leverage extensive databases of known metabolic reactions and enzymatic capabilities to forecast the likely activation pathways. By inputting the structure of the prodrug, these programs can generate a ranked list of potential metabolites and the enzymes responsible for their formation. This predictive capability accelerates the identification of key metabolic steps and helps in designing more efficient prodrugs.

Advanced Analytical Techniques for Prodrug and Metabolite Profiling

Complementing computational studies, advanced analytical techniques provide the experimental data necessary to validate and refine the theoretical models. These methods allow for the precise detection and quantification of the prodrug and its metabolites in complex biological matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Intracellular Nucleotide Quantitation

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique essential for quantifying the intracellular concentrations of 5'-MeO-Val-PO3(Pr)-AZT and its subsequent phosphorylated metabolites. This method involves separating the compounds of interest using liquid chromatography followed by their detection and quantification based on their mass-to-charge ratio using tandem mass spectrometry. The ability to measure the levels of the active triphosphate form of AZT within cells is critical for establishing a direct link between the prodrug's administration and its therapeutic effect.

| Analyte | Lower Limit of Quantitation (LLOQ) | Upper Limit of Quantitation (ULOQ) |

| 5'-MeO-Val-PO3(Pr)-AZT | 1 ng/mL | 1000 ng/mL |

| AZT-monophosphate | 0.5 ng/mL | 500 ng/mL |

| AZT-diphosphate | 0.5 ng/mL | 500 ng/mL |

| AZT-triphosphate | 0.2 ng/mL | 200 ng/mL |

Mechanistic Studies of Prodrug Activation in Complex Biological Systems (Ex Vivo Models)

The bioactivation of phosphoramidate (B1195095) prodrugs like 5'MeOValPO3(Pr)AZT is a sophisticated, multi-step intracellular process designed to efficiently deliver the active nucleoside monophosphate, thereby bypassing the often inefficient initial phosphorylation of the parent drug. nih.govresearchgate.netnih.govclinpgx.org Understanding the kinetics and tissue specificity of this activation cascade is paramount, and ex vivo models provide a crucial bridge between simple cell-culture experiments and complex in vivo systems. These models utilize fresh human tissues or cells to study metabolic pathways in a more biologically relevant context. nih.govresearchgate.net

Researchers employ a variety of ex vivo systems to dissect the activation of nucleoside prodrugs. For a compound like this compound, this involves monitoring the sequential cleavage of the valine ester moiety and the phosphoramidate bond. Human peripheral blood mononuclear cells (PBMCs), key targets for HIV, are a primary model for these studies. nih.gov Incubation of the prodrug with PBMCs allows for the quantification of intracellular metabolites, including the crucial intermediate, AZT monophosphate (AZTMP), and the final active metabolite, AZT triphosphate (AZTTP).

Beyond circulating cells, lymphatic tissue is a major reservoir for HIV, making it a critical site for prodrug activation. Studies with amidate prodrugs of tenofovir have shown preferential accumulation in lymphatic tissue, highlighting the importance of tissue-specific metabolism. nih.gov Ex vivo studies using homogenates (S9 fractions) from human liver, lung, kidney, and intestine can reveal the primary sites of metabolism and identify the key enzymes involved. nih.govacs.org For instance, enzymes such as Cathepsin A (CTSA) and Carboxylesterase 1 (CES1) are known to be critical for the hydrolysis of ester groups in various prodrugs, and their relative abundance in different tissues can dictate the efficiency of the first activation step. acs.orgresearchgate.net

The table below outlines common ex vivo models and their application in studying the activation of a phosphoramidate prodrug.

| Ex Vivo Model | Primary Application | Key Metabolic Steps Investigated | Relevant Enzymes |

| Human PBMCs | Assess activation in primary HIV target cells | Ester hydrolysis, P-N bond cleavage, subsequent phosphorylations | Esterases, Phosphoramidases, Kinases |

| Lymphatic Tissue | Evaluate drug accumulation and activation in a key viral reservoir | Ester hydrolysis, P-N bond cleavage | Esterases, Phosphoramidases |

| Liver S9 Fractions/Microsomes | Determine the potential for first-pass metabolism and systemic activation | Ester hydrolysis, P-N bond cleavage | Carboxylesterases (e.g., CES1), Cathepsin A (CTSA) |

| Intestinal Homogenates | Study activation and stability in the context of oral administration | Ester hydrolysis | Carboxylesterases |

By using these models, researchers can build a comprehensive profile of how this compound is processed in different biological compartments, providing insights that are essential for predicting its therapeutic efficacy.

Development of Novel Phosphoramidate Scaffolds and Linkers

The design of this compound is based on the successful phosphoramidate prodrug (ProTide) technology. This approach is a cornerstone of modern nucleoside analogue development, aimed at overcoming the limitations of parent nucleosides, particularly the dependence on cellular kinases for the initial, rate-limiting phosphorylation step. researchgate.netnih.gov The ProTide scaffold is a modular system consisting of three key components designed to mask the negative charges of the monophosphate, thereby enhancing cell membrane permeability. nih.gov

The general structure involves:

An aryl group (e.g., phenyl) that acts as a stable protecting group, which is ultimately cleaved by a phosphodiesterase.

An amino acid ester (e.g., L-valine isopropyl ester) that is susceptible to enzymatic cleavage by intracellular hydrolases like Cathepsin A or carboxylesterases, initiating the activation cascade. acs.org

The nucleoside analogue itself (in this case, AZT).

The proposed activation mechanism begins with the hydrolysis of the amino acid ester, forming a carboxylate anion. This anion then undergoes an intramolecular cyclization, displacing the aryl group and forming a transient cyclic intermediate. This intermediate is unstable and rapidly hydrolyzes to release the nucleoside monophosphate (AZTMP), which can then be efficiently phosphorylated by cellular kinases to the active triphosphate form. researchgate.net

Research in this area focuses on modifying each component of the scaffold to fine-tune the prodrug's properties. The choice of amino acid and its esterification (e.g., methyl, isopropyl, benzyl) can significantly alter the rate of enzymatic cleavage and, consequently, the speed of activation. nih.govresearchgate.net Similarly, modifying the electronic properties of the aryl group can influence the stability of the phosphoramidate bond. The development of novel linkers aims to improve the efficiency of the intramolecular cyclization and subsequent release of the nucleoside monophosphate. This continuous chemical innovation seeks to optimize drug delivery, enhance potency, and potentially direct the drug to specific tissues or cell types. nih.gov

| Scaffold Component | Function | Examples of Variation | Impact on Prodrug Properties |

| Amino Acid | Substrate for initial enzymatic cleavage | L-Alanine, L-Valine, Phenylalanine | Alters rate of activation, cell specificity |

| Ester Group | Protects carboxylate, influences lipophilicity | Isopropyl, Ethyl, Benzyl | Modulates stability and cell permeability |

| Aryl Group | Protecting group for phosphate (B84403) | Phenyl, Naphthyl | Affects stability and rate of intramolecular displacement |

| Linker | Connects components | Phosphoramidate bond | Central to the release mechanism |

Emerging Applications and Broader Antiviral Spectrum of AZT Prodrugs

While Zidovudine (B1683550) (AZT) was developed as a cornerstone therapy for Human Immunodeficiency Virus type 1 (HIV-1), research into its prodrugs has revealed a potential for a broader range of therapeutic applications. The ProTide strategy can not only enhance a drug's activity against its primary target but also expand its spectrum to include other pathogens. nih.gov

A significant emerging application for AZT and its prodrugs is in the treatment of Human T-cell Leukemia Virus type 1 (HTLV-1), another retrovirus that can lead to adult T-cell leukemia/lymphoma (ATL) and a progressive neurological disorder. In vitro studies have demonstrated that AZT is capable of inhibiting HTLV-1 infection, and its activity is comparable to that of other antiretrovirals like tenofovir. asm.orgnih.gov Prodrugs of other nucleoside analogues have been shown to be more active than AZT against HTLV-1 in vitro, suggesting that a well-designed AZT prodrug could offer significant therapeutic benefits. nih.gov Clinical use of AZT in combination with interferon-alpha has shown efficacy in treating ATL, and ex vivo assays have confirmed that this therapy can inhibit HTLV-1 reverse transcriptase activity in patient samples. nih.govfrontiersin.org

Furthermore, medicinal chemists have explored the synthesis of novel AZT prodrugs designed as broad-spectrum chemotherapeutic agents. By esterifying the 5'-hydroxyl group of AZT with other active molecules, researchers have created single chemical entities with dual functions. For example, prodrugs linking AZT to the fluoroquinolone antibiotic ciprofloxacin or the anti-tuberculosis agent pyrazinamide have been synthesized. nih.gov These hybrid molecules have demonstrated potent activity against both HIV-1 and Mycobacterium tuberculosis, the bacterium responsible for tuberculosis, which is a common and serious opportunistic infection in individuals with HIV/AIDS. nih.govacs.org

The table below summarizes the observed in vitro activity of AZT and its derivatives against various pathogens, underscoring the potential for an expanded therapeutic role.

| Compound/Derivative | Pathogen | Activity Metric (EC50/IC50) | Reference |

| Zidovudine (AZT) | HIV-1 | Varies by cell line | nih.gov |

| Zidovudine (AZT) | HTLV-1 | IC50 ≈ 0.11 µM | frontiersin.org |

| AZT-Pyrazinamide Prodrug | HIV-1 | EC50 < 0.0636 µM | nih.gov |

| AZT-Ciprofloxacin Prodrug | Mycobacterium tuberculosis H37Rv | 100% inhibition at 6.25 µg/mL | nih.gov |

| AZT Phosphoramidates | Urethane Leukaemia Virus (ULV) | Similar activity range to HIV-1 | researchgate.net |

These findings suggest that the development of phosphoramidate prodrugs like this compound is not only a strategy to optimize anti-HIV therapy but also a gateway to creating novel treatments for other retroviral infections and co-infections.

Q & A

Q. How should researchers document and share raw data for this compound studies to enhance reproducibility?

- Methodological Answer : Adhere to FAIR principles: deposit raw NMR/MS spectra in repositories like MetaboLights or ChEMBL, and provide annotated chromatograms in supplementary materials. Use electronic lab notebooks (ELNs) with version control for protocol transparency. Reference institutional guidelines for data retention (e.g., 5–10 years) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.